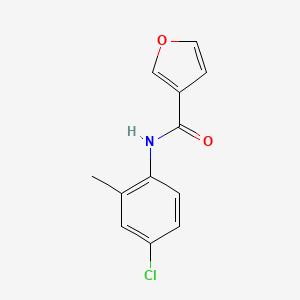
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide (CPP-115) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which has been associated with a range of therapeutic effects.
Mecanismo De Acción
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has been associated with a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. These include reducing neuronal excitability, increasing inhibitory tone, and reducing the release of other neurotransmitters such as dopamine and glutamate. Additionally, N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to increase the activity of GABA receptors, which can further enhance its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide. One area of interest is its potential in treating drug addiction, particularly cocaine addiction. Additionally, N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide may have potential in treating other neurological disorders such as anxiety and depression. Further research is also needed to better understand the mechanisms underlying its therapeutic effects and to optimize its synthesis and dosing regimens for clinical use.
Métodos De Síntesis
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 4-hydroxypiperidine to form the intermediate compound, which is then further reacted with acetyl chloride to produce N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide. The synthesis process is complex and requires careful optimization to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, it has been investigated for its potential in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has also been studied for its potential in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-5-7-14(8-6-11)9-12(16)13-10-3-1-2-4-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMLMVECOMYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)










